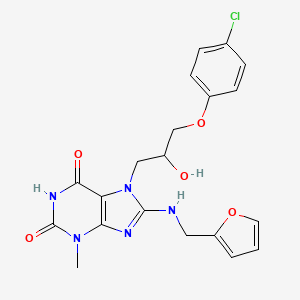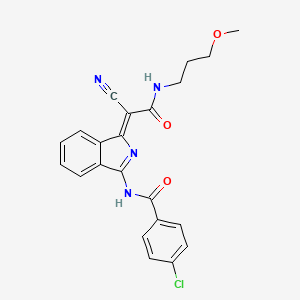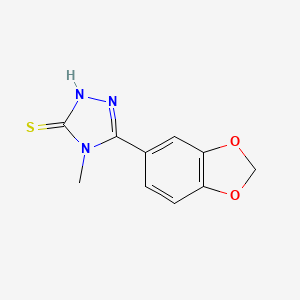![molecular formula C27H29N3O3S B2679483 6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide CAS No. 866013-50-5](/img/no-structure.png)
6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide is a useful research compound. Its molecular formula is C27H29N3O3S and its molecular weight is 475.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research efforts have been directed towards synthesizing and evaluating the biological activities of pyrimidinone derivatives, including anticancer and anti-inflammatory properties. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating significant potential in medicinal chemistry due to their structure-activity relationship (SAR) and biological efficacy (Rahmouni et al., 2016).
Antimicrobial and Antifungal Effects
Compounds related to thienopyrimidinones have been investigated for their antifungal effects. These studies have shown that certain derivatives possess significant antifungal activities against various fungi types, suggesting their potential development into antifungal agents (Jafar et al., 2017).
Antioxidant and Antitumor Activities
Thienopyrimidinone derivatives have been synthesized and evaluated for their antitumor activities. For example, derivatives such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have shown potent lipid-soluble inhibitory activities against mammalian dihydrofolate reductase and significant activity against certain types of carcinomas in animal models, highlighting their potential as antitumor agents (Grivsky et al., 1980).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Further explorations into pyrazolo[3,4-d]pyrimidin-4-one derivatives have indicated their potent anticancer activities. Such studies are crucial for developing new therapeutic agents against various cancer types, offering insights into their synthesis, mechanism of action, and efficacy in inhibiting cancer cell growth (Abdellatif et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate to form 5-(2,5-dimethylphenyl)-4,6-dioxohept-2-enoic acid ethyl ester. This intermediate is then reacted with thiourea to form 6-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-phenylhexanamide.", "Starting Materials": [ "2,5-dimethylbenzaldehyde", "ethyl acetoacetate", "thiourea", "N-phenylhexanamide" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 5-(2,5-dimethylphenyl)-4,6-dioxohept-2-enoic acid ethyl ester.", "Step 2: Reaction of the intermediate with thiourea in the presence of a catalyst such as piperidine to form 6-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-phenylhexanamide." ] } | |
Numéro CAS |
866013-50-5 |
Formule moléculaire |
C27H29N3O3S |
Poids moléculaire |
475.61 |
Nom IUPAC |
6-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C27H29N3O3S/c1-19-12-13-20(2)21(17-19)18-30-23-14-16-34-25(23)26(32)29(27(30)33)15-8-4-7-11-24(31)28-22-9-5-3-6-10-22/h3,5-6,9-10,12-14,16-17H,4,7-8,11,15,18H2,1-2H3,(H,28,31) |
Clé InChI |
GYRXNRKJOFRJMQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NC4=CC=CC=C4)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


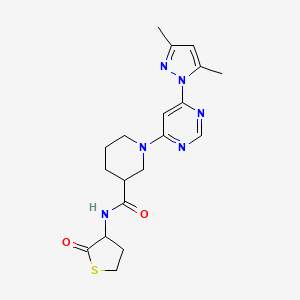
![N-[(furan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}butanamide](/img/structure/B2679401.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2679403.png)
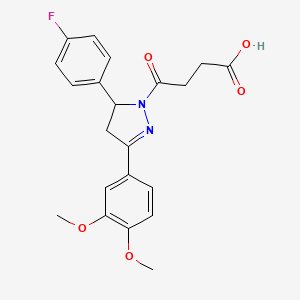
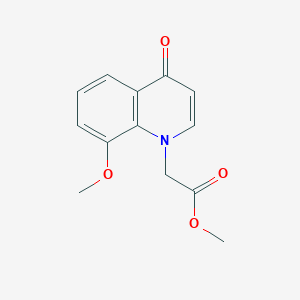
![3-(2-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679408.png)
![{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2679409.png)
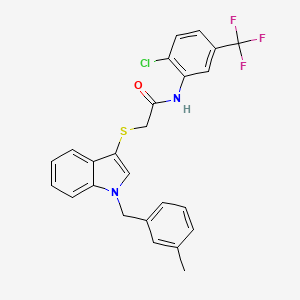
![ethyl 5-(3,5-dimethylbenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679413.png)

